molecular formula C13H10ClN3 B3282993 1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)- CAS No. 76006-20-7

1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)-

Cat. No.: B3282993
CAS No.: 76006-20-7
M. Wt: 243.69 g/mol
InChI Key: SZUVZVHTFGNDEJ-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-c]pyridine is a nitrogen-rich heterocyclic scaffold with a fused pyrazole-pyridine system. The compound 5-chloro-1-(phenylmethyl)-1H-pyrazolo[3,4-c]pyridine features a chlorine substituent at position 5 and a benzyl (phenylmethyl) group at position 1. This substitution pattern enhances its reactivity for further functionalization, making it a versatile intermediate in medicinal and agrochemical synthesis .

The synthesis of this compound typically involves multi-step procedures. For instance, describes the use of General Procedure B for Suzuki-Miyaura coupling, where 5-chloro-1-{[2′-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-c]pyridine (9a) reacts with aryl halides (e.g., 1-iodo-4-nitrobenzene) to introduce substituents at position 7 . The benzyl group at position 1 provides steric and electronic modulation, influencing regioselectivity during subsequent reactions.

Properties

IUPAC Name

1-benzyl-5-chloropyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-13-6-11-7-16-17(12(11)8-15-13)9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUVZVHTFGNDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CN=C(C=C3C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-chloro-1-(phenylmethyl)-1H-pyrazole with a suitable pyridine derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as acetic acid or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The benzyl group at position 1 in the target compound contrasts with 4-methoxyphenylmethyl or SEM-protected groups in analogues, altering solubility and reactivity .
  • Functionalization Sites : The chlorine at position 5 enables cross-coupling (e.g., Suzuki) at position 7, while position 3 remains available for modifications (e.g., isopropenyl in ).

Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines differ in nitrogen placement, leading to distinct electronic properties and reactivity:

Compound Name Core Structure Substituents (Positions) Key Synthesis Step(s) Yield Key Properties/Applications References
1-(3-ClPh)-6-(4-ClPh)-3-Me-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Pyrazolo[3,4-b]pyridine Cl (aromatic), CN (5), Me (3) One-pot four-component reaction N/A Melting point: 178–179°C; agrochemical leads
5-Chloro-6-cyclopropyl-1-(2-FPh)-3-Me-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo[3,4-b]pyridine Cl (5), cyclopropyl (6), 2-FPh (1) Copper-mediated cyclopropanation N/A Molecular weight: 345.76; potential API intermediate

Key Observations :

  • Core Structure Differences : Pyrazolo[3,4-b]pyridines have nitrogen at positions 1 and 4b, whereas [3,4-c]pyridines have nitrogen at positions 1 and 4c. This affects conjugation and stability .
  • Substituent Effects : Cyclopropyl and fluorine substituents in enhance metabolic stability compared to chlorine in the target compound.

Key Findings :

  • The target compound’s benzyl group improves stability compared to SEM-protected derivatives, which require deprotection .

Biological Activity

1H-Pyrazolo[3,4-C]pyridine, particularly the derivative 5-chloro-1-(phenylmethyl)-, is a member of the pyrazolo-pyridine class of compounds known for their diverse biological activities. These compounds have garnered attention for their potential therapeutic applications, particularly in oncology and neurology.

Chemical Structure and Properties

The molecular formula of 5-chloro-1-(phenylmethyl)-1H-pyrazolo[3,4-C]pyridine is C10H8ClN3C_{10}H_{8}ClN_{3}. It possesses a unique heterocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC10H8ClN3
Molar Mass219.64 g/mol
DensityNot specified
Boiling PointNot specified
pKaNot specified

Biological Activity Overview

Research has demonstrated that 1H-pyrazolo[3,4-C]pyridines exhibit various biological activities, including:

  • Anticancer Activity : Studies indicate that certain substitutions on the pyrazolo-pyridine scaffold enhance anticancer properties. For instance, derivatives have shown significant activity against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) by inducing cell cycle arrest and apoptosis .
  • Inhibition of Kinases : Compounds in this class have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. This inhibition is crucial for controlling cell proliferation and survival in cancer cells .

Case Studies

  • Anticancer Mechanism :
    • A study involving derivatives of pyrazolo[3,4-C]pyridine highlighted their ability to induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic factors. The compounds displayed a selective toxicity towards cancer cells while sparing normal cells .
  • Kinase Inhibition :
    • Another research focused on the docking studies of these compounds with CDK2 and CDK9 revealed strong binding affinities, suggesting that these interactions could lead to effective therapeutic strategies against cancers characterized by dysregulated CDK activity .

Research Findings

Recent investigations into the biological activities of 1H-pyrazolo[3,4-C]pyridine derivatives have yielded promising results:

  • Cell Cycle Arrest : Compounds demonstrated the ability to halt the cell cycle at the G1/S phase, leading to reduced proliferation rates in treated cell lines .
  • Apoptosis Induction : Significant levels of early and late apoptosis were observed in treated cancer cells, indicating a robust mechanism for tumor suppression .

Q & A

Q. What are the optimized synthetic routes for 5-chloro-1-(phenylmethyl)-1H-pyrazolo[3,4-c]pyridine?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and functionalization. Key steps:

  • Cyclocondensation : Use substituted pyridine precursors with hydrazine derivatives under reflux conditions in polar solvents (e.g., ethanol or DMF) to form the pyrazolo-pyridine core .
  • Chlorination : Introduce chlorine at the 5-position via electrophilic substitution using reagents like POCl₃ or NCS (N-chlorosuccinimide) in dichloromethane at 0–25°C .
  • Benzylation : Attach the phenylmethyl group at the 1-position via nucleophilic substitution with benzyl bromide in the presence of a base (e.g., K₂CO₃) .
    Optimization Tips : Automated flow reactors improve yield (up to 85%) and purity (>98%) by controlling reaction parameters (temperature, residence time) .

Q. How is the compound structurally characterized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns. For example, the benzyl proton signals appear as a singlet at δ 5.2–5.4 ppm, while aromatic protons show splitting due to J-coupling .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 273.06) and fragmentation patterns .
  • Elemental Analysis : Validates purity (>99%) by matching calculated and observed C, H, N, and Cl percentages .

Q. What preliminary biological activities have been reported?

Methodological Answer:

  • Kinase Inhibition Assays : Tested against tropomyosin receptor kinases (TRKs) using fluorescence polarization. IC₅₀ values range from 0.5–2.0 µM, suggesting competitive inhibition .
  • Cytotoxicity Screening : Evaluated in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Results show dose-dependent inhibition (EC₅₀ = 10–50 µM) .

Advanced Research Questions

Q. How does the chlorine substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The 5-chloro group acts as a directing moiety in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key findings:

  • Regioselectivity : Chlorine directs coupling to the 4-position of the pyridine ring, confirmed by X-ray crystallography .
  • Reactivity : Chlorine substitution lowers activation energy for oxidative addition, as shown by DFT calculations (ΔG‡ reduced by 15–20 kJ/mol compared to non-chlorinated analogs) .
    Experimental Design : Use Pd(PPh₃)₄ with aryl boronic acids in dioxane/water (3:1) at 80°C for 24 hours. Monitor yields via HPLC .

Q. What computational strategies predict binding modes to biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or MOE software models interactions with TRK-A (PDB: 4UB). The chlorine forms halogen bonds with Leu 516 (distance: 3.2 Å), while the benzyl group occupies a hydrophobic pocket .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable binding (RMSD < 2.0 Å) and key hydrogen bonds with Asp 668 .

Q. How can crystallographic data resolve contradictory bioactivity results?

Methodological Answer:

  • X-ray Diffraction : Single-crystal studies (space group P21/c, Z = 4) show the compound adopts a planar conformation, with dihedral angles <10° between pyridine and benzyl rings. This planar geometry enhances π-π stacking with tyrosine kinase domains .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Cl···H contacts account for 12% of surface area), explaining solubility limitations in polar media .

Q. What strategies address regioselectivity challenges in derivative synthesis?

Methodological Answer:

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to block the 3-position during benzylation, achieving >90% regioselectivity .
  • Microwave-Assisted Synthesis : Reduces reaction time (from 12 hours to 30 minutes) and minimizes side products in SNAr reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)-
Reactant of Route 2
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1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)-

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